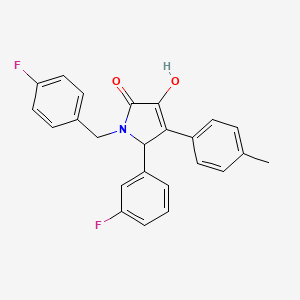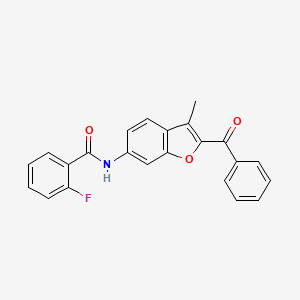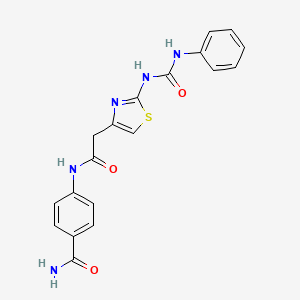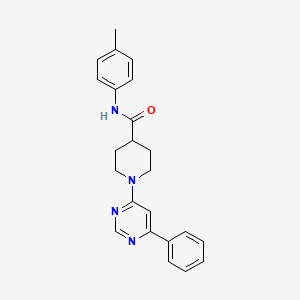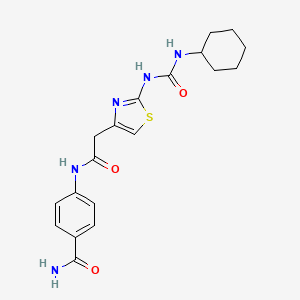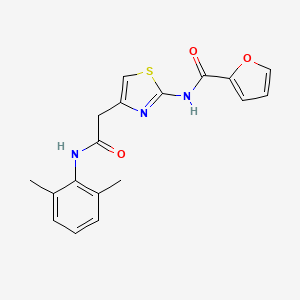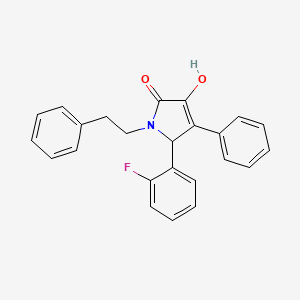
5-(2-fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-fluorobenzaldehyde, a series of reactions including aldol condensation, reduction, and cyclization can be employed to construct the pyrrolone ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
5-(2-Fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the pyrrolone ring or other functional groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluorine atom can result in various substituted derivatives .
科学研究应用
5-(2-Fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
2-Fluoroisobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide
Uniqueness
Compared to these similar compounds, 5-(2-fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific structural features, such as the presence of a hydroxyl group and the pyrrolone ring.
属性
分子式 |
C24H20FNO2 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
2-(2-fluorophenyl)-4-hydroxy-3-phenyl-1-(2-phenylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H20FNO2/c25-20-14-8-7-13-19(20)22-21(18-11-5-2-6-12-18)23(27)24(28)26(22)16-15-17-9-3-1-4-10-17/h1-14,22,27H,15-16H2 |
InChI 键 |
NSBXICCYXDELRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


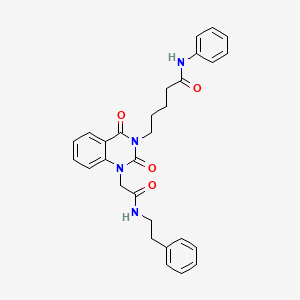
![1-[7-(2-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]butan-1-one](/img/structure/B11276082.png)
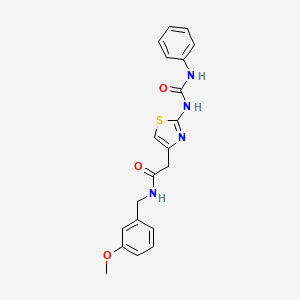
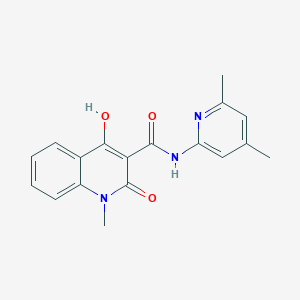
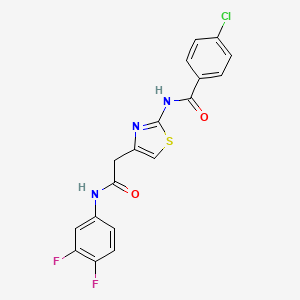
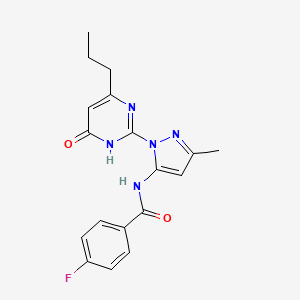
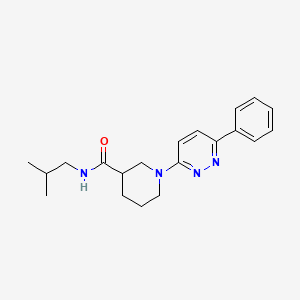
![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B11276115.png)
